N-Succinylglycine

Beschreibung

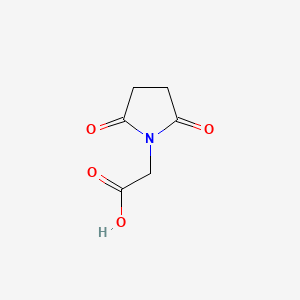

Contextualizing 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid within Succinimide (B58015) Chemistry and Derivatives

Succinimide, a cyclic imide with the formula (CH₂)²(CO)₂NH, forms the core structure of a broad class of chemical compounds. wikipedia.orgchemicalbook.com These compounds, known as succinimides, are characterized by the pyrrolidine-2,5-dione ring system. wikipedia.org The chemistry of succinimides is rich and varied, with applications ranging from organic synthesis to pharmaceuticals. wikipedia.orgwikipedia.org

A particularly important class of succinimide derivatives is N-hydroxysuccinimide (NHS) esters. chemicalbook.comresearchgate.net These esters are formed by the reaction of a carboxylic acid with N-hydroxysuccinimide. chemicalbook.com The significance of NHS esters lies in their ability to act as efficient activating groups for carboxylic acids, facilitating the formation of stable amide bonds upon reaction with primary amines. nih.gov This reactivity is a cornerstone of modern bioconjugation techniques, where specific molecules such as proteins, peptides, or fluorescent labels are chemically linked together. nih.govspringernature.com

2-(2,5-Dioxopyrrolidin-1-yl)acetic acid fits within this context as a bifunctional molecule. It possesses both the succinimide ring system and a carboxylic acid group. This dual functionality allows it to be used as a linker molecule. The carboxylic acid end can be activated, for example, to form an NHS ester, which can then react with an amine-containing molecule. The succinimide part of the molecule can also be involved in further chemical transformations.

It is important to distinguish 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid from its unsaturated analog, 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, which contains a maleimide (B117702) group instead of a succinimide group. broadpharm.com The maleimide group has a different reactivity profile, primarily reacting with thiol groups. broadpharm.com

Table 1: Physicochemical Properties of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid

| Property | Value | Reference |

| CAS Number | 5626-41-5 | pharmaffiliates.com |

| Molecular Formula | C₆H₇NO₄ | pharmaffiliates.comuni.lu |

| Molecular Weight | 157.13 g/mol | pharmaffiliates.com |

| Alternate Names | N-Succinimidylglycine, N,N-Succinyl-glycine | molbase.com |

| InChI | InChI=1S/C6H7NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-3H2,(H,10,11) | uni.lu |

| InChIKey | ZQBWYXZRSMMISZ-UHFFFAOYSA-N | uni.lu |

| SMILES | C1CC(=O)N(C1=O)CC(=O)O | uni.lu |

Rationale for Comprehensive Academic Inquiry into 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid

The academic interest in 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid stems primarily from its utility as a building block and linker in the synthesis of more complex molecules with specific functions. The presence of both a reactive carboxylic acid and a stable succinimide ring within the same small molecule makes it an attractive component for researchers in several areas of chemistry and biochemistry.

One of the main drivers for research into this compound is its application in peptide synthesis and modification. The formation of peptide bonds is a fundamental process in biochemistry, and the use of activated esters, such as those derived from N-hydroxysuccinimide, has been a significant advancement in synthetic peptide chemistry. google.comchemicalbook.com 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid can be incorporated into peptide structures to introduce a specific linker or to modify the properties of the resulting peptide.

Furthermore, in the field of bioconjugation, the ability to selectively label proteins and other biomolecules is crucial for understanding their function, for diagnostic purposes, and for the development of therapeutic agents. nih.gov While N-hydroxysuccinimide esters are widely used for labeling primary amines on proteins, this can sometimes lead to non-specific labeling due to the high abundance of lysine (B10760008) residues. nih.gov Research into bifunctional linkers like 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid allows for more controlled and specific conjugation strategies.

The study of succinimide formation and cleavage is also a significant area of research in protein chemistry, as it relates to the spontaneous, non-enzymatic degradation of proteins, particularly at asparagine and aspartic acid residues. nih.govnih.gov Understanding the chemistry of simple succinimide-containing molecules like 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid can provide insights into these more complex biological processes.

Scope and Research Trajectories for 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid Studies

Current and future research involving 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid and its derivatives is likely to follow several key trajectories:

Development of Novel Bioconjugation Reagents: There is an ongoing effort to design and synthesize new crosslinking reagents with improved specificity, stability, and efficiency. 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid serves as a versatile scaffold for the creation of such reagents. By modifying the acetic acid group or the succinimide ring, researchers can tune the reactivity and properties of the resulting linker to suit specific applications.

Synthesis of Functionalized Polymers and Materials: The compound can be used to introduce reactive groups onto polymer backbones or surfaces. This is of interest for the development of new biomaterials, drug delivery systems, and diagnostic devices. For example, surfaces modified with this compound could be used to immobilize proteins or other biomolecules for use in biosensors.

Elucidation of Reaction Mechanisms: A deeper understanding of the reaction mechanisms involving succinimide derivatives is a continuing area of academic inquiry. This includes studying the kinetics and thermodynamics of succinimide ring opening and amide bond formation in different solvent systems and under various catalytic conditions.

Application in Medicinal Chemistry: While this article does not discuss dosage or therapeutic use, the underlying chemistry of succinimide derivatives is relevant to drug design and development. The succinimide motif is found in some approved drugs, and research into new synthetic methods involving compounds like 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid could contribute to the discovery of new therapeutic agents. wikipedia.org

Table 2: Related Succinimide and Maleimide Derivatives in Chemical Research

| Compound Name | CAS Number | Molecular Formula | Key Feature/Application | Reference |

| N-Hydroxysuccinimide | 6066-82-6 | C₄H₅NO₃ | Precursor for NHS esters | chemicalbook.com |

| 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | 25021-08-3 | C₆H₅NO₄ | Maleimide linker for thiol conjugation | broadpharm.comstenutz.eu |

| N-Succinimidyl acetate | 14464-29-0 | C₆H₇NO₄ | Acetylating agent | synthonix.com |

| 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate | 42014-51-7 | C₆H₆BrNO₄ | Bromoacetylating agent for thiol modification | bldpharm.com |

| 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate | 56657-76-2 | C₇H₆N₂O₄ | Cyanoacetylating agent | nih.gov |

| 6-(2,5-dioxo-pyrrolidin-1-yl)-hexanoic acid | 4887-54-1 | C₁₀H₁₅NO₄ | Linker with a longer spacer arm | sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBWYXZRSMMISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204809 | |

| Record name | N-Succinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-41-5 | |

| Record name | 2,5-Dioxo-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5626-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 2,5 Dioxopyrrolidin 1 Yl Acetic Acid

Foundational Synthetic Routes to the 2,5-Dioxopyrrolidine Core

The formation of the 2,5-dioxopyrrolidine (succinimide) ring is a critical step in the synthesis of the target compound. This is typically achieved through condensation reactions involving succinic acid derivatives and a primary amine.

A primary and efficient method for constructing the succinimide (B58015) ring involves the reaction of succinic anhydride (B1165640) with a primary amine. In the context of synthesizing 2-(2,5-dioxopyrrolidin-1-yl)acetic acid, the primary amine used is glycine (B1666218). The reaction proceeds through a two-step mechanism. Initially, the amino group of glycine performs a nucleophilic attack on one of the carbonyl carbons of succinic anhydride. This results in the opening of the anhydride ring to form an intermediate N-succinoylglycine (a succinamic acid derivative). researchgate.netnih.gov Subsequent heating of this intermediate, often in the presence of a dehydrating agent or under thermal conditions, induces an intramolecular cyclization via nucleophilic acyl substitution, eliminating a molecule of water to form the stable five-membered succinimide ring. nih.gov This direct approach is advantageous as it incorporates the desired acetic acid side chain in a single step from readily available starting materials.

A general representation of this reaction is the synthesis of N-phenylsuccinimide, where aniline (B41778) reacts with succinic anhydride. nih.gov The initial reaction forms an amidoacid, which then cyclizes to the imide under heat. nih.gov This principle is directly applicable to the synthesis of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using glycine.

While the target compound contains a saturated pyrrolidine-2,5-dione ring (a succinimide), a related and well-documented synthesis involves maleic anhydride to form 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, which contains a maleimide (B117702) ring. broadpharm.com This analogous reaction provides valuable insights into the formation of the cyclic imide structure.

The synthesis using maleic anhydride also proceeds via a two-step mechanism. The amino group of glycine attacks a carbonyl carbon of maleic anhydride, leading to the formation of a maleamic acid intermediate. This is followed by an intramolecular dehydration (cyclization) to yield the maleimide ring. This cyclization step typically requires heating, often in the presence of a catalyst like acetic acid or sodium acetate.

Although this route yields a structurally different compound (a maleimide rather than a succinimide), the fundamental reaction pathway of amine-anhydride condensation and subsequent cyclization is a cornerstone for the synthesis of the 2,5-dioxopyrrolidine core. To obtain the target compound, one would start with succinic anhydride instead of maleic anhydride.

Functionalization Strategies for N-Acetylation

The introduction of the acetic acid group at the nitrogen atom of the succinimide ring, a process referred to as N-acetylation or more accurately N-carboxymethylation, is a key functionalization step.

One major strategy, as alluded to previously, is the direct condensation of succinic anhydride with glycine. researchgate.netnih.gov In this approach, the glycine molecule provides both the nitrogen atom for the imide ring and the attached acetic acid moiety. This is an atom-economical and straightforward method.

An alternative strategy involves the N-alkylation of a pre-formed succinimide ring. This would entail reacting succinimide with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding esters, in the presence of a base. The base deprotonates the succinimide nitrogen, making it nucleophilic and facilitating the attack on the haloacetic acid derivative to form the N-C bond. This method is a common approach for the N-alkylation of cyclic imides. researchgate.net For instance, the synthesis of N-butylphthalimide can be achieved by reacting the potassium salt of phthalimide (B116566) with 1-bromobutane (B133212) in a solid-liquid phase-transfer catalysis system. researchgate.net A similar principle could be applied to the N-alkylation of succinimide with a haloacetate.

Optimization of Synthetic Conditions for 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

The efficiency and yield of the synthesis of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid are highly dependent on the reaction conditions.

For the direct condensation of succinic anhydride and glycine, the reaction is typically biphasic in terms of temperature. The initial ring-opening to form the succinamic acid intermediate can often be performed at a lower temperature, while the subsequent cyclization to the succinimide requires elevated temperatures to drive the dehydration process. For example, in the related synthesis of N-phenylsuccinimide from succinic anhydride and aniline, the mixture is heated to high temperatures using microwave irradiation for a short duration of a few minutes. nih.gov Traditional heating methods would necessitate longer reaction times, often several hours. nih.gov The optimal temperature and time are a trade-off between ensuring complete cyclization and preventing potential side reactions or degradation of the product.

The choice of solvent plays a crucial role in the synthesis. For the reaction of maleic anhydride with glycine, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used for the initial maleamic acid formation. In some cases, the reaction can be carried out in hot water, which serves as a green and environmentally benign solvent. researchgate.net For the cyclization step, a high-boiling point solvent or even solvent-free conditions with thermal promotion can be employed. nih.gov In some green chemistry approaches, reactions are performed under solvent-free conditions using techniques like ball milling. The solvent system must be chosen to ensure adequate solubility of the reactants and to facilitate the desired reaction pathway while minimizing side products.

Research Findings

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid and its derivatives is a subject of ongoing research, particularly due to their utility as linkers in bioconjugation and other applications. The following table summarizes key findings from related synthetic preparations.

| Starting Materials | Reaction Type | Key Conditions | Product | Reference |

| Succinic anhydride, Glycine | Condensation, Cyclization | Heating | 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid | researchgate.netnih.gov |

| Maleic anhydride, Glycine | Condensation, Cyclization | Heating in acetic acid/sodium acetate | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Succinimide, Haloacetic acid ester, Base | N-alkylation | Phase-transfer catalysis | Ester of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid | researchgate.net |

| Succinic anhydride, Aniline | Condensation, Cyclization | Microwave irradiation, solvent-free | N-Phenylsuccinimide | nih.gov |

| Succinic acid, Primary amines | Condensation, Cyclization | Hot water (100°C) | N-substituted succinimides | researchgate.net |

Catalytic Approaches in 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid Synthesis

The synthesis of N-substituted succinimides, including 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid, has been advanced through various catalytic strategies aimed at improving efficiency, selectivity, and environmental compatibility. While a common method involves the reaction of succinimide with an α-haloacetic acid ester, often promoted by a base, modern catalytic approaches offer more elegant solutions. google.com

Catalytic systems have been developed for the formation of the core succinimide ring. For instance, a manganese pincer complex has been shown to catalyze the dehydrogenative coupling of diols and amines, producing cyclic imides with hydrogen gas as the only byproduct, representing an atom-economical process. organic-chemistry.org Another approach utilizes a tantalum pentachloride-silica gel catalyst for the solvent-free synthesis of imides from their corresponding anhydrides under microwave irradiation. organic-chemistry.org

More sophisticated catalytic methods focus on creating substituted succinimides with high stereoselectivity. A rhodium catalyst system enables the asymmetric transfer hydrogenation of maleimide derivatives to produce chiral 3,4-disubstituted succinimides with excellent enantioselectivities and diastereoselectivities. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation provides a direct, base-free route to α-quaternary succinimides. nih.gov N-Heterocyclic carbenes (NHCs) have also been employed to catalyze the conjugate addition of acyl anions to N-substituted itaconimides, yielding valuable succinimide derivatives. acs.org

A particularly green and simple method for preparing a wide variety of N-substituted succinimides involves the direct reaction of succinic acid with primary amines in hot water at 100 °C, eliminating the need for both a catalyst and an organic solvent. researchgate.net This method demonstrates that under these conditions, the succinimide is synthesized directly from the acid and amine without proceeding through a succinic anhydride intermediate. researchgate.net

Derivatization of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

The primary site for derivatization on 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is its terminal carboxylic acid group. This functional group can be readily converted into a variety of other functionalities, enabling its use as a chemical linker.

Amide Formation from 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

The carboxylic acid moiety of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid can be readily converted into a stable amide bond by reacting it with primary or secondary amines. This reaction typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions. broadpharm.com For example, the terminal carboxylic acid can react with primary amines in the presence of activators like EDC or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) to form the amide. broadpharm.com A convenient method involves the use of triphosgene (B27547) as an acid activator to prepare N-hydroxysuccinimide esters in situ, which then react with amines to yield amides under mild conditions. researchgate.net

PEGylation and Bioconjugation Strategies with 2,5-Dioxopyrrolidin-1-yl Esters

A principal application of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is its use in bioconjugation, particularly after activation of its carboxyl group to an N-hydroxysuccinimide (NHS) ester. This activated form, 2,5-dioxopyrrolidin-1-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate, is a highly valuable reagent for attaching the succinimide moiety to biomolecules, often via a polyethylene (B3416737) glycol (PEG) spacer. broadpharm.com PEGylation is a widely used technique to enhance the therapeutic properties of biomolecules by improving their solubility, stability, and pharmacokinetic profiles. broadpharm.comconicet.gov.ar

N-hydroxysuccinimide (NHS) esters are among the most common reagents for modifying proteins and other biomolecules. glenresearch.comwindows.net They react efficiently and selectively with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form a highly stable amide bond. glenresearch.comthermofisher.comgbiosciences.com

The reaction proceeds via nucleophilic attack of the primary amine on the ester's carbonyl carbon. glenresearch.comwindows.net This forms a tetrahedral intermediate, followed by the elimination of NHS as a leaving group. glenresearch.com The reaction is typically performed in aqueous buffers at a pH between 7 and 9. windows.netthermofisher.com The reaction rate is pH-dependent; at low pH, the amine is protonated and less nucleophilic, while at high pH (e.g., pH > 8.5-9), the NHS ester becomes increasingly susceptible to hydrolysis, which competes with the desired aminolysis reaction. gbiosciences.comlumiprobe.comnih.gov Despite this competition, primary amines are significantly better nucleophiles than water, ensuring that conjugation is generally efficient. glenresearch.com

| Property | Description | References |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | glenresearch.com, thermofisher.com |

| Target Functional Group | Primary aliphatic amines (-NH₂) | glenresearch.com, windows.net |

| Resulting Linkage | Stable amide bond | glenresearch.com, broadpharm.com |

| Optimal pH Range | 7.0 - 9.0 | thermofisher.com, lumiprobe.com |

| Competing Reaction | Hydrolysis of the NHS ester | nih.gov, gbiosciences.com |

| Solvents for Stock Solutions | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | glenresearch.com, lumiprobe.com |

Incorporating polyethylene glycol (PEG) chains as spacers in bioconjugation linkers offers significant advantages. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can impart these favorable properties to the molecules it is attached to. broadpharm.comwindows.net PEGylation can increase the hydrodynamic volume of a protein, which can shield it from proteolytic enzymes and reduce its renal clearance rate, thereby extending its circulation half-life. creativepegworks.comnih.gov

The length and structure of the PEG spacer can be precisely engineered to modulate the properties of the final conjugate. The use of homogeneous PEG reagents, which are discrete compounds with a defined molecular weight and spacer length, allows for precision in optimizing applications. windows.net Varying the length of the alkyl or PEG spacer between the reactive group (like an NHS ester) and the attached molecule can also influence the reactivity of the reagent. conicet.gov.ar Longer spacers can help to overcome steric hindrance, providing better access to target amine groups on the surface of complex biomolecules. conicet.gov.arresearchgate.net This design consideration is crucial for achieving efficient conjugation and preserving the biological activity of the target molecule. windows.net

| Spacer Design Feature | Purpose | References |

| Increased Hydrophilicity | Enhances water solubility of the conjugate, reduces aggregation. | windows.net, broadpharm.com |

| Steric Hindrance | Shields the conjugated molecule from proteolysis and the immune system. | broadpharm.com |

| Defined Spacer Length | Allows for precise control over the distance between conjugated molecules. | windows.net |

| Modulation of Reactivity | The length of the spacer can influence the kinetic properties of the reactive terminus. | conicet.gov.ar |

Azide (B81097) Derivative Synthesis and Applications

The carboxylic acid of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid can serve as a handle to introduce an azide group, creating a heterobifunctional linker for use in "click chemistry." nih.gov Organic azides are versatile functional groups that can undergo highly specific and efficient cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. nih.govnih.gov

A common strategy to synthesize an azide derivative is to first activate the carboxylic acid of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid, for example, by converting it to its NHS ester. This activated intermediate can then be reacted with an amine-containing molecule that also possesses an azide group (an "amino-azide"). This reaction forms a stable amide bond and results in a molecule with a succinimide group at one end and a terminal azide at the other. This bifunctional reagent can then be used in two subsequent steps: first, reacting the succinimide ring with a thiol-containing molecule (if it were a maleimide) or using the entire molecule to link to another primary amine via its own NHS-activated derivative, and second, using the azide group for a click reaction with an alkyne-functionalized molecule or surface. broadpharm.com These azide derivatives are invaluable tools for the construction of complex bioconjugates, advanced materials, and for labeling biomolecules for imaging and diagnostic applications. nih.govnih.gov

Crosslinking Reagents Derived from 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

The structure of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid, featuring a terminal carboxylic acid, makes it a prime candidate for the synthesis of specialized crosslinking reagents. These reagents are critical for covalently linking molecules, a process fundamental to various biochemical and biotechnological applications.

Homobifunctional Crosslinkers

A key application of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid is its conversion into homobifunctional crosslinking agents. These are molecules that possess two identical reactive groups, enabling the linkage of two molecules that have the same functional group.

A prevalent strategy involves the activation of the carboxylic acid group of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid to form an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting molecule, bis(2,5-dioxopyrrolidin-1-yl)acetate , is a homobifunctional crosslinker.

This crosslinker possesses two succinimide-related functionalities that are reactive towards primary amines, such as the lysine residues found in proteins. covachem.comscbt.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This type of crosslinker is valuable for creating intramolecular crosslinks within a single protein or for linking two separate protein molecules. covachem.com

The general reaction for the formation of the NHS ester of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid is as follows:

Reaction Scheme: Synthesis of Bis(2,5-dioxopyrrolidin-1-yl)acetate

O O O O

// \\ // \\ // \\ // \\

C C C C C C C C

| | + HO-N-C(=O)CH2CH2C(=O) ---(DCC)--> N-CH2-C-O-N-C(=O)CH2CH2C(=O)

N-CH2-COOH \\ // \\ //

\\ // C C C C

O O O

2-(2,5-Dioxopyrrolidin-1-yl)acetic acid + N-Hydroxysuccinimide -> Bis(2,5-dioxopyrrolidin-1-yl)acetate

A variety of homobifunctional crosslinkers based on the NHS ester chemistry are commercially available, differing in the length and chemical nature of the spacer arm that separates the two reactive groups. This allows for precise control over the distance between the two linked molecules. Examples of such crosslinkers include Disuccinimidyl glutarate (DSG) and Disuccinimidyl suberate (B1241622) (DSS). covachem.comscbt.com

| Crosslinker Name | Spacer Arm Length (Å) | Reactive Groups |

| Bis(2,5-dioxopyrrolidin-1-yl)acetate | Short | NHS ester, Succinimide |

| Disuccinimidyl glutarate (DSG) | 7.7 | NHS ester |

| Disuccinimidyl suberate (DSS) | 11.4 | NHS ester |

| Ethylene glycol bis(succinimidyl succinate) (EGS) | 16.1 | NHS ester |

The reactivity of these NHS esters is pH-dependent, with optimal reaction conditions typically in the range of pH 7 to 9. The stability of the NHS ester itself is also a consideration, as it can undergo hydrolysis, particularly at higher pH values.

Biological and Biomedical Research Applications of 2 2,5 Dioxopyrrolidin 1 Yl Acetic Acid and Its Derivatives

Pharmacological Exploration and Therapeutic Potential

Derivatives of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid have demonstrated significant potential in preclinical studies for the management of seizures and pain. These hybrid molecules often exhibit broad-spectrum activity, suggesting multiple mechanisms of action and a wide range of therapeutic possibilities.

The strategic modification of the 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid structure has yielded a number of derivatives with promising anticonvulsant properties. These compounds have been evaluated in various animal models of epilepsy, demonstrating their potential to suppress different types of seizures.

Research into the structure-activity relationships (SAR) of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid derivatives has revealed key structural features that contribute to their anticonvulsant efficacy. The introduction of an acetamide moiety has been shown to extend the anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Furthermore, the addition of an aromatic ring to the side chain of 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides was hypothesized to increase lipophilicity, potentially leading to better penetration of the blood-brain barrier and more potent activity. nih.govmdpi.com This is supported by the observation that many potent antiepileptic drugs active in the MES test contain two aromatic rings in their structure. nih.gov

For instance, a series of 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamides were synthesized, and their anticonvulsant activities were evaluated. nih.gov The results indicated that the nature and position of substituents on the phenyl ring, as well as the type of amide, significantly influenced the anticonvulsant profile.

| Compound Modification | Observed Effect on Anticonvulsant Activity | Reference |

|---|---|---|

| Introduction of an acetamide moiety | Extended activity in MES and scPTZ tests | nih.gov |

| Addition of an aromatic moiety to the side chain | Increased lipophilicity and potential for enhanced potency | nih.govmdpi.com |

| Substitution on the phenyl ring of phenylacetamides | Significant influence on the anticonvulsant profile | nih.gov |

Numerous derivatives of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid have exhibited a broad spectrum of anticonvulsant activity in preclinical models. nih.govnih.govmdpi.com These compounds have shown efficacy in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for myoclonic and absence seizures, and the 6 Hz psychomotor seizure test, a model for focal seizures. nih.govnih.govacs.org

For example, one study reported a series of hybrid pyrrolidine-2,5-dione derivatives that were active in the MES and 6 Hz (32 mA) seizure models. nih.gov Another study found that their synthesized compounds provided significant protection against seizures in the MES, 6 Hz (32 mA), and scPTZ models. acs.org The broad-spectrum activity of these derivatives suggests their potential utility in treating a variety of seizure types. nih.govnih.govmdpi.com

| Seizure Model | Type of Seizure Modeled | Observed Activity of Derivatives | Reference |

|---|---|---|---|

| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Potent protection | nih.govnih.govnih.govmdpi.comacs.org |

| Subcutaneous Pentylenetetrazole (scPTZ) | Myoclonic and absence seizures | Efficacy demonstrated | nih.govnih.govmdpi.comacs.org |

| 6 Hz Psychomotor Seizure Test | Focal seizures | Effective protection | nih.govnih.govnih.govmdpi.comacs.org |

The mechanism of action for the anticonvulsant effects of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid derivatives is believed to involve the modulation of voltage-gated ion channels. nih.govmdpi.com In vitro studies have shown that some of these compounds interact with voltage-gated sodium and calcium channels. nih.govnih.gov Specifically, certain derivatives have been found to inhibit calcium currents mediated by Cav1.2 (L-type) channels. nih.govmdpi.com This interaction with Cav1.2 channels is thought to be at least partially responsible for their activity in the 6 Hz seizure model. nih.gov

The inhibition of both sodium and calcium channels is a common mechanism of action for many established antiepileptic drugs. nih.gov Therefore, the ability of these derivatives to modulate these channels provides a plausible explanation for their broad-spectrum anticonvulsant activity.

In addition to their anticonvulsant properties, derivatives of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid have also demonstrated significant antinociceptive effects in various pain models. nih.govmdpi.comnih.govacs.org This dual activity is not uncommon, as many antiepileptic drugs are also used in the management of neuropathic pain. nih.govnih.gov

Research has shown that certain derivatives are effective in the formalin test of tonic pain and the capsaicin-induced pain model. nih.govmdpi.com For instance, a particularly potent anticonvulsant derivative also proved effective in the formalin test, a model of tonic pain, and the capsaicin-induced pain model. nih.govmdpi.com

The transient receptor potential vanilloid 1 (TRPV1) receptor is a key player in pain signaling pathways and is activated by stimuli such as capsaicin, heat, and protons. nih.gov The antinociceptive effects of some 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid derivatives are thought to be mediated, at least in part, through the antagonism of the TRPV1 receptor. nih.govmdpi.com

In vitro studies have confirmed the interaction of certain derivatives with the TRPV1 receptor. mdpi.com This antagonism of the TRPV1 receptor, combined with the modulation of voltage-gated ion channels, likely contributes to the observed antinociceptive and antihyperalgesic properties of these compounds.

Enzyme Inhibition Studies

The pyrrolidine-2,5-dione structure is a key pharmacophore in the design of various enzyme inhibitors. nih.govfrontiersin.org The ability of its derivatives to interact with and modulate the activity of key enzymes has positioned them as promising candidates in drug discovery for a range of diseases. nih.gov

Derivatives of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid have demonstrated inhibitory activity against several enzymes implicated in pathological conditions. Research has shown that these compounds can target enzymes involved in cancer, neurodegenerative diseases, and inflammation. nih.govnih.gov

For instance, certain pyrrolidine-2,5-dione based compounds have been evaluated for their ability to inhibit enzymes crucial to steroid biosynthesis, such as aromatase (AR) and 17α-hydroxylase/17,20-lyase (P450(17)α), which are significant targets in hormone-dependent cancers. nih.gov One study found that 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione showed potent inhibition of both aromatase and P450(17)α, with activity comparable to the established inhibitors aminoglutethimide and ketoconazole, respectively. nih.gov

In the context of neurodegenerative disorders like Alzheimer's disease, succinimide (B58015) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Kinetic studies have shown that succinimide derivatives can act as competitive inhibitors of AChE, with their inhibitory potency influenced by the nature and size of substituents on the succinimide core. nih.gov Furthermore, other research has identified succinimide derivatives with significant inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

The anti-inflammatory potential of these compounds has been linked to their inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key to the biosynthesis of prostaglandins and leukotrienes. ebi.ac.uk

| Derivative Compound | Target Enzyme | Disease Context | Inhibitory Activity (IC50) |

|---|---|---|---|

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase (AR) | Cancer | 23.8 µM nih.gov |

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | 17α-hydroxylase/17,20-lyase (P450(17)α) | Cancer | 18.5 µM nih.gov |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase (AR) | Cancer | 24.6 µM nih.gov |

| Dimethyl Succinimide Derivative | Acetylcholinesterase (AChE) | Neurodegenerative Disease | ~29,000 µM nih.gov |

| Diethyl Succinimide Derivative | Acetylcholinesterase (AChE) | Neurodegenerative Disease | ~31,000 µM nih.gov |

The efficacy of enzyme inhibitors is critically dependent on their binding affinity to the active site of the target enzyme. echemi.com The pyrrolidine-2,5-dione scaffold contains two carbonyl groups (dioxo groups) which are believed to play a role in the molecule's interaction with enzyme active sites. The specific conformation of the enzyme can change upon binding a ligand, allowing the enzyme to interact with different parts of the molecule. nih.gov

While direct studies quantifying the specific contribution of the dioxo groups of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid to binding affinity are limited, molecular docking simulations and structure-activity relationship (SAR) studies provide insights. ebi.ac.ukmdpi.com These studies suggest that the carbonyl moieties can participate in crucial interactions, such as hydrogen bonding, with amino acid residues within the enzyme's binding pocket. mdpi.comacs.org For example, in docking studies with cyclooxygenase enzymes, selective inhibitors showed significant interactions with amino acid residues in the enzyme pocket, which helps to explain their inhibitory action. ebi.ac.uk The electron distribution of a carbonyl group within a ketone differs from that within a carboxylic acid, affecting its interaction potential and mean distance to protein residues, which can influence the strength of the protein-ligand interaction. nih.gov The succinimide moiety's two carbonyl groups are also central to its chemical reactivity, as seen in the formation of succinimide intermediates from aspartic acid residues in proteins, a process involving nucleophilic attack on the carbonyl carbon. mdpi.com These interactions are fundamental to stabilizing the enzyme-inhibitor complex, thereby enhancing the inhibitory activity.

Anticancer Activity Research

Derivatives of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid have been a focus of anticancer research, with numerous studies demonstrating their cytotoxic and anti-proliferative effects against a variety of cancer cell lines. nih.govmdpi.commdpi.com The succinimide ring is a core structural unit in compounds that have shown antitumor activity in leukemia, myeloma, and lung cancer cells. mdpi.com

One derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, exhibited significant dose-dependent anti-proliferative activity against A549 lung cancer cells and Human Umbilical Vein Endothelial Cells (HUVEC). nih.govwaocp.org This compound also demonstrated anti-angiogenic properties, a crucial mechanism for inhibiting tumor growth. nih.govwaocp.org Another study on novel maleimide-succinimide derivatives found that certain compounds were more toxic to MCF-7 breast cancer cells than others, with molecular docking suggesting interactions with key cancer-related proteins like AKT1 and CDK2. researchgate.net Similarly, a series of 3-substituted 1-(2-hydroxyphenyl)-5-oxopyrrolidines demonstrated structure-dependent anticancer activity against A549 cells. mdpi.com Research into 2,5-diketopiperazine derivatives, which share a similar dioxo-heterocyclic structure, has also identified compounds with strong, broad-spectrum anticancer activity against cell lines such as U937 and K562. nih.gov

| Derivative Compound | Cancer Cell Line | Activity Type | IC50 Value |

|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | Anti-proliferative | 14.4 µg/mL nih.govwaocp.org |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial Cells) | Anti-proliferative | 5.6 µg/mL nih.govwaocp.org |

| N'-[1-(4-[2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl] phenyl)-2,5-dioxopyrrolidin-3-yl] benzohydrazide | MCF-7 (Breast Cancer) | Cytotoxic | More toxic than related derivatives researchgate.net |

| Compound 4m (allyl-protected 2,5-diketopiperazine) | U937 (Leukemia) | Anticancer | 0.5 µM nih.gov |

| Compound 4m (allyl-protected 2,5-diketopiperazine) | K562 (Leukemia) | Anticancer | 0.9 µM nih.gov |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 (Lung Cancer) | Cytotoxic | Reduced viability to 63.4% at 100 µM mdpi.com |

Modulation of Biological Pathways

The anticancer effects of succinimide derivatives are often rooted in their ability to modulate critical biological pathways that control cell growth, proliferation, and death. mdpi.com Research has shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. mdpi.comnih.gov

Studies on certain dicarboximide derivatives revealed that they activate stress-induced mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38 kinase and c-Jun N-terminal kinase (JNK). mdpi.com The activation of these pathways is often associated with cellular responses to toxic compounds and can lead to cell cycle arrest and apoptosis. mdpi.com The induction of apoptosis by these derivatives can proceed through both mitochondrial and receptor-mediated pathways. mdpi.com

Furthermore, flow cytometric analysis has demonstrated that some derivatives can arrest the cell cycle progression at the G1 phase. nih.gov This effect has been linked to the modulation of key cell cycle regulatory proteins. For instance, treatment with these compounds can lead to an increase in the levels of the Cdk inhibitor p21, which in turn associates with and inhibits cyclin-dependent kinase 2 (Cdk2), a key driver of G1/S phase transition. nih.gov This prevents the phosphorylation of the retinoblastoma protein (pRB), maintaining its binding to the E2F-1 transcription factor and thereby halting cell cycle progression. nih.gov

Antioxidant Activity of Succinimide Derivatives

Certain derivatives of succinimide have been identified as having significant antioxidant properties. researchgate.net Antioxidants are molecules that can neutralize harmful free radicals, which are implicated in a variety of diseases, including diabetes and neurodegenerative disorders. researchgate.net The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. researchgate.net

In one study, several ketone derivatives of succinimide were synthesized and tested for their antioxidant activities. researchgate.net The results showed that these compounds exhibited potent scavenging activity against both DPPH and ABTS free radicals, with some derivatives showing IC₅₀ values in the low micromolar range. researchgate.net For example, compounds designated MSJ2 and MSJ10 showed significant scavenging activity against DPPH free radicals with IC₅₀ values of 2.59 and 2.52 µM, respectively. researchgate.net Against ABTS, the same compounds displayed excellent potential with IC₅₀ values of 7.32 and 3.29 µM. researchgate.net The strong antioxidant activity of succinimide derivatives may be attributed to the presence of nitrogen and oxygen heteroatoms in their structure.

| Derivative Compound | Assay | IC50 Value (µM) |

|---|---|---|

| MSJ2 | DPPH Radical Scavenging | 2.59 |

| ABTS Radical Scavenging | 7.32 | |

| MSJ10 | DPPH Radical Scavenging | 2.52 |

| ABTS Radical Scavenging | 3.29 |

Drug Delivery Systems and Bioconjugation

The chemical structure of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid and its derivatives makes them highly valuable in the field of drug delivery and bioconjugation. springernature.com Bioconjugation is a chemical strategy used to link molecules, such as drugs, to other molecules, like proteins or polymers, to enhance their therapeutic properties. springernature.com The succinimide ring is a key component in widely used cross-linking reagents. nih.govtcichemicals.com

Specifically, N-hydroxysuccinimide (NHS) esters, which can be formed from the carboxylic acid group of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid, are highly reactive towards primary amine groups (-NH₂) found in proteins. nih.govresearchgate.net This reaction forms a stable amide bond, making NHS esters excellent tools for labeling proteins or conjugating them to other molecules. tcichemicals.comresearchgate.net Similarly, maleimide (B117702) derivatives, which contain an unsaturated succinimide ring, are reactive towards thiol groups (-SH) found in cysteine residues of proteins. nih.gov

This chemistry is fundamental to the construction of Antibody-Drug Conjugates (ADCs), an important class of cancer therapeutics. nih.govresearchgate.net In ADCs, a potent cytotoxic drug is attached to a monoclonal antibody via a chemical linker. researchgate.net Succinimide-based linkers, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are frequently used to connect the drug to the antibody. nih.gov The antibody directs the drug specifically to cancer cells, minimizing systemic toxicity. researchgate.net However, the stability of the resulting succinimide-thioether linkage is a critical factor, as premature drug release can occur through a retro-Michael reaction. nih.govnih.gov Research has focused on strategies like succinimide ring hydrolysis to create a more stable, "ring-opened" linker, which has been shown to improve the stability, exposure, and efficacy of ADCs. researchgate.netacs.org

Formulation of Polymer-Drug Conjugates

The creation of polymer-drug conjugates (PDCs) is a prominent strategy to enhance the therapeutic properties of pharmaceutical agents. Covalently linking a drug to a polymer carrier can improve its solubility, extend its circulation half-life, and reduce off-target toxicity. nih.gov Derivatives of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid, specifically its N-hydroxysuccinimide ester, serve as critical crosslinking agents in this process.

The fundamental reaction involves the activation of a carboxylic acid group on either the drug or the polymer to form an NHS ester. This activated ester then readily reacts with a primary amine on the corresponding conjugation partner, resulting in the formation of a stable amide linkage. ui.ac.id This chemistry is widely employed due to its high efficiency and its ability to proceed under mild aqueous conditions that preserve the integrity of sensitive biological drugs.

Various polymers are utilized in the formation of PDCs, each selected for its specific biocompatible and pharmacokinetic properties.

Table 1: Polymers Commonly Used in Polymer-Drug Conjugates

| Polymer | Key Features | Rationale for Use in PDCs |

|---|---|---|

| Poly(ethylene glycol) (PEG) | Hydrophilic, non-toxic, low immunogenicity | Increases drug solubility and circulation time by providing a hydrophilic shield, reducing renal clearance and uptake by the reticuloendothelial system. nih.gov |

| N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers | Water-soluble, non-immunogenic, biodegradable side chains | Allows for the creation of high-molecular-weight conjugates that can be cleared by the kidneys after drug release and degradation of the linker. mdpi.com |

| Poly(L-glutamic acid) (PGA) | Biodegradable, with degradation products entering normal metabolic pathways | Offers a biodegradable backbone and multiple carboxylic acid side chains for drug conjugation. nih.gov |

| Dendrimers | Highly branched, monodisperse structures with a high density of surface functional groups | Enables precise control over drug loading and the attachment of multiple functionalities like targeting agents and imaging probes. nih.gov |

The choice of polymer and the specific linker chemistry, often involving 2-(2,5-dioxopyrrolidin-1-yl)acetic acid derivatives, are crucial in designing PDCs with optimal therapeutic profiles.

Targeted Drug Delivery Applications

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and minimizing systemic side effects. nih.gov This can be achieved through two primary mechanisms: passive targeting and active targeting. Derivatives of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid are instrumental in developing systems for active targeting.

Passive Targeting: This strategy relies on the inherent physicochemical properties of the drug carrier, which allow it to accumulate in pathological tissues. For instance, the enhanced permeability and retention (EPR) effect describes the tendency of nanoparticles and large polymer conjugates to accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage.

Active Targeting: This approach involves the functionalization of a drug delivery system with ligands that specifically bind to receptors overexpressed on the surface of target cells. nih.gov This is where NHS esters of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid play a vital role. They provide a reliable method for covalently attaching targeting moieties, such as antibodies or small molecules, to the surface of a polymer-drug conjugate or nanoparticle. nih.gov The NHS ester reacts with amine groups on the targeting ligand to form a stable amide bond, creating a delivery vehicle that can actively seek out and bind to its intended cellular target.

Table 2: Comparison of Targeting Strategies in Drug Delivery

| Targeting Strategy | Mechanism | Role of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid Derivatives |

|---|---|---|

| Passive Targeting | Exploits the EPR effect for accumulation in tumor tissues. | Primarily involved in the initial formulation of the polymer-drug conjugate itself. |

| Active Targeting | Utilizes specific ligand-receptor interactions to direct the drug carrier to target cells. nih.gov | Crucial for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to the drug carrier via NHS ester chemistry. |

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a highly successful class of targeted therapeutics, particularly in oncology. nih.gov An ADC consists of a monoclonal antibody (mAb) that recognizes a specific antigen on the surface of cancer cells, a highly potent cytotoxic drug, and a chemical linker that connects the two. nih.gov Derivatives of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid are frequently incorporated into these linkers.

The conjugation chemistry often involves the reaction of an NHS ester-functionalized linker with the primary amine groups of lysine (B10760008) residues on the surface of the antibody. nih.gov This reaction forms a stable amide bond, securely attaching the linker-drug payload to the antibody. The resulting ADC can circulate in the bloodstream, bind to its target antigen on tumor cells, and become internalized. Once inside the cell, the linker is designed to be cleaved, releasing the cytotoxic drug to kill the cancer cell. nih.gov

The properties of the linker are critical to the success of an ADC. It must be stable enough to prevent premature release of the drug in circulation, which could cause systemic toxicity, yet be efficiently cleaved once inside the target cell. axispharm.com

Table 3: Key Components of an Antibody-Drug Conjugate (ADC)

| Component | Function | Relevance of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid |

|---|---|---|

| Monoclonal Antibody (mAb) | Binds to a specific antigen on target cells, providing selectivity. | Not directly relevant to the compound itself, but is the targeting component to which the linker is attached. |

| Cytotoxic Drug (Payload) | A potent agent that induces cell death upon release inside the target cell. | The payload is attached to the linker, which may be synthesized using the subject compound. |

| Linker | Covalently connects the antibody to the cytotoxic drug. nih.gov | Derivatives, particularly NHS esters, are used to form a stable amide bond with lysine residues on the antibody. nih.gov |

Biochemical Research and Enzyme Kinetics

In biochemical research, understanding the structure and function of proteins, particularly enzymes, is fundamental. Chemical probes and modifiers are essential tools in these investigations. The activated N-hydroxysuccinimide ester of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid is a valuable reagent for the chemical modification of proteins due to its high reactivity and specificity towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of the polypeptide chain.

This modification can be used in several ways:

Enzyme Inhibition Studies: Covalently modifying lysine residues within or near the active site of an enzyme can lead to its inactivation. This allows researchers to identify essential residues for catalytic activity. By studying the rate of inactivation at different reagent concentrations, kinetic parameters of the inhibition can be determined.

Protein Labeling: The NHS ester can be used to attach various labels, such as fluorophores, biotin, or spin labels, to proteins. This facilitates the study of protein localization, interaction, and conformation using a variety of biophysical techniques. chemimpex.com

Crosslinking Studies: Bifunctional derivatives containing two NHS ester groups can be used to crosslink interacting proteins, helping to elucidate the structure of protein complexes.

The reaction between an NHS ester and a protein's primary amine is highly efficient under physiological or near-physiological pH conditions (typically pH 7.2-8.5). broadpharm.com However, it is important to consider that the hydrolysis of the NHS ester can be a competing reaction in aqueous solutions, potentially reducing the efficiency of protein modification. acs.orgnih.gov

Biomaterial Functionalization

The performance of a medical implant or a tissue engineering scaffold is largely dictated by its surface properties and how it interacts with the surrounding biological environment. researchgate.net Surface functionalization is the process of modifying the surface of a biomaterial to elicit a specific biological response, such as promoting cell adhesion or preventing bacterial colonization. researchgate.net

Derivatives of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid are widely used to covalently immobilize bioactive molecules onto biomaterial surfaces. acs.orgnih.gov The process typically involves first introducing carboxylic acid groups onto the material surface. These groups are then activated with a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a surface covered with amine-reactive NHS esters. pocketdentistry.comnih.govresearchgate.net

This activated surface can then be treated with a solution containing a protein, peptide, or other amine-containing biomolecule. The primary amines on the biomolecule react with the surface-bound NHS esters to form stable covalent amide bonds, effectively tethering the molecule to the material. nih.gov This strategy has been used to functionalize a wide range of materials.

Table 4: Applications of Biomaterial Functionalization using NHS Ester Chemistry

| Biomaterial | Bioactive Molecule Immobilized | Desired Outcome |

|---|---|---|

| Titanium Implants | Cell adhesion peptides (e.g., RGD), growth factors | Enhanced osseointegration and tissue healing. pocketdentistry.com |

| Polymeric Scaffolds | Extracellular matrix proteins (e.g., collagen, fibronectin) | Improved cell attachment, proliferation, and differentiation for tissue engineering. |

| Biosensor Surfaces | Antibodies, enzymes | Specific detection of target analytes for diagnostic applications. acs.orgnih.gov |

| Nanoparticles | Targeting ligands, therapeutic proteins | Development of targeted drug delivery and diagnostic imaging agents. nih.gov |

Emerging Research Avenues and Future Directions

Development of Novel 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid Derivatives with Enhanced Bioactivity

The chemical structure of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid offers a versatile platform for modification. Researchers are actively synthesizing novel derivatives by altering the basic skeleton to create molecules with improved pharmacokinetic properties and targeted biological activities. nih.gov This has led to the development of compounds with a wide spectrum of potential therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. researchgate.net

Key research findings include:

Anticancer and Antimicrobial Agents: The synthesis of derivatives incorporating hydrazone, azole, and azine moieties has yielded compounds with significant, structure-dependent anticancer activity. mdpi.com Furthermore, these novel compounds have demonstrated targeted antimicrobial action, particularly against Gram-positive bacteria. mdpi.com

Neuroprotective Agents: Succinimide (B58015) derivatives are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's. nih.gov Certain derivatives exhibit a dual inhibitory mechanism, acting as both cholinesterase inhibitors and antioxidants. nih.gov

Biopharmaceutical Production: In a notable application, a derivative named 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) was found to enhance the production of monoclonal antibodies in recombinant Chinese hamster ovary (rCHO) cell cultures. plos.org This compound also influenced the glycosylation patterns of the antibodies, a critical quality attribute for therapeutic proteins. plos.org

Table 1: Bioactivity of Novel Succinimide Derivatives

| Derivative Class | Observed Bioactivity | Research Focus | Reference |

|---|---|---|---|

| Hydrazone, Azole, and Azine Derivatives | Anticancer and antimicrobial | Development of new cancer therapies and antibiotics | mdpi.com |

| General Succinimide Derivatives | Cholinesterase inhibition, antioxidant | Treatment of Alzheimer's and Parkinson's disease | nih.gov |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Increased monoclonal antibody production | Improving biopharmaceutical manufacturing processes | plos.org |

Exploration of New Catalytic Methods for Synthesis

Efficient and novel synthetic methodologies are crucial for the pharmaceutical industry. researchgate.net Traditional synthesis of succinimide derivatives often involves the Michael addition of nucleophiles to a maleimide (B117702) double bond. acs.org However, this can require basic conditions that risk opening the succinimide ring. acs.org Future research is focused on developing more efficient and milder catalytic systems.

Promising new methods include:

N-Heterocyclic Carbene (NHC) Catalysis: The NHC-catalyzed Stetter reaction has been successfully used for the synthesis of succinimide derivatives from aromatic aldehydes and N-substituted itaconimides. acs.org

Photocatalysis: A novel route utilizes the light-induced degradation of metallocarbonyl (Fe, Ru) complexes. acs.org This method allows for the synthesis of N-nonsubstituted succinimide derivatives in excellent yields under neutral conditions, thereby preventing the undesirable ring-opening that can occur with basic catalysts. acs.org

Advanced Carbonylation Techniques: While broader in scope, research into homogeneous catalysts for acetic acid synthesis, such as Ru-Co bimetallic complexes, could inform new strategies for constructing the acetic acid portion of the target molecule under moderate conditions. nih.gov

Table 2: Comparison of Synthesis Methods for Succinimide Derivatives

| Method | Catalyst/Reagent | Key Advantage | Reference |

|---|---|---|---|

| NHC-Catalyzed Stetter Reaction | N-Heterocyclic Carbene (NHC) | Efficient for specific derivative types | acs.org |

| Light-Induced Degradation | Metallocarbonyl Complexes (Fe, Ru) | Avoids harsh basic conditions, prevents ring-opening | acs.org |

| Michael Addition | Various Nucleophiles | General and widely used strategy | acs.org |

Advanced In Vivo and In Vitro Efficacy Studies

To translate promising initial findings into viable applications, rigorous preclinical evaluation is essential. Derivatives of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid are being subjected to a battery of advanced in vitro and in vivo studies to determine their efficacy and mechanism of action.

Significant efficacy studies have shown:

In Vitro Anticancer Screening: Derivatives have been tested against various cancer cell lines. For instance, studies using A549 non-small cell lung adenocarcinoma cells have demonstrated the potent, structure-dependent cytotoxic effects of certain novel succinimide derivatives. mdpi.com

In Vitro Antimicrobial Assays: Screening against a library of multidrug-resistant bacterial and fungal pathogens has confirmed that specific derivatives possess targeted antimicrobial activity, especially against Gram-positive bacteria. mdpi.com

In Vitro Enzyme Inhibition Assays: The potential of these compounds for treating metabolic and neurodegenerative diseases is being explored through enzyme inhibition assays. Studies have demonstrated that certain derivatives can inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and α-glucosidase. nih.gov

Integration of Multiscale Computational Approaches for Comprehensive Understanding

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating drug discovery. By integrating these approaches, researchers can predict molecular properties, understand interactions at the atomic level, and rationalize structure-activity relationships (SAR). researchgate.net

Molecular Docking: In silico molecular docking studies are used to investigate the binding modes of succinimide derivatives with their biological targets. This has been applied to understand how these compounds interact with the active sites of enzymes like cholinesterases, providing a rationale for their inhibitory activity. nih.gov

Prediction of Physicochemical Properties: Computational tools are used to predict key properties of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid that influence its behavior in biological systems. These predictions are vital for the early stages of drug development. uni.lu

Table 3: Predicted Computational Properties for 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid

| Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C6H7NO4 | Basic chemical identity | uni.lu |

| Molecular Weight | 157.12 g/mol | Influences diffusion and transport | scbt.com |

| XlogP | -1.3 | Predicts lipophilicity and membrane permeability | uni.lu |

| Monoisotopic Mass | 157.0375 Da | Used in mass spectrometry analysis | uni.lu |

| Predicted CCS ([M+H]+) | 128.3 Ų | Relates to ion mobility and shape in a gaseous state | uni.lu |

Applications in Advanced Materials Science

The utility of the succinimide scaffold is not limited to pharmaceuticals. Its unique chemical properties make it a valuable component in the development of advanced materials. acs.org Derivatives of succinimide are being explored for a range of industrial applications due to their ability to enhance material properties. chemiis.com

Current and emerging applications include:

Polymer Production: Succinimide is used as a monomer or a crosslinking agent in the synthesis of specialty polymers and polyamide resins. chemiis.com Its incorporation can significantly improve the thermal stability and mechanical strength of the final polymer products. chemiis.com

Epoxy Resins: Succinimide derivatives function as effective curing agents in the production of epoxy resins. These resins are critical components in high-performance coatings, adhesives, and electrical components, valued for their durability and chemical resistance. chemiis.com

Corrosion Inhibition: In the automotive and electronics sectors, succinimide derivatives are added to protective coatings and fluids to act as corrosion inhibitors, protecting metal surfaces from rust and oxidative damage. chemiis.com

Table 4: Applications of Succinimide Derivatives in Materials Science

| Application Area | Role of Succinimide Derivative | Enhanced Property | Reference |

|---|---|---|---|

| Specialty Polymers | Monomer / Crosslinking Agent | Thermal stability, mechanical strength | chemiis.com |

| Epoxy Resins | Curing Agent | Durability, chemical resistance | chemiis.com |

| Automotive & Electronics | Corrosion Inhibitor | Protection against oxidative damage | chemiis.com |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid, and how can high purity be ensured?

- Methodological Answer : The compound is typically synthesized via NHS ester activation. For example, a related NHS ester derivative (e.g., 2,5-dioxopyrrolidin-1-yl 2-phenylacetate) can be prepared by reacting the parent carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) . Purification involves column chromatography or recrystallization, followed by characterization via NMR and mass spectrometry (MS) to confirm purity (>95%) and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidinone ring and acetic acid moiety. For instance, the carbonyl groups in the dioxopyrrolidinyl ring resonate at ~170–175 ppm in ¹³C NMR. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight validation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or aerosols. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists . Store in airtight containers at 2–8°C to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in bioconjugation applications?

- Methodological Answer : The NHS ester moiety enables conjugation with primary amines (e.g., lysine residues in proteins). To optimize reaction efficiency, vary pH (7.5–9.0), temperature (4–25°C), and molar ratios (1:1 to 1:5, compound:target). Monitor conjugation efficiency via SDS-PAGE or fluorescence labeling (if tagged) . For colloidal gold nanoparticles, track ligand density using UV-Vis spectroscopy and dynamic light scattering (DLS) .

Q. What experimental approaches are recommended to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct kinetic stability studies by incubating the compound in buffers (pH 4–10) at 25°C and 37°C. Analyze degradation products via HPLC-MS at timed intervals. For example, hydrolysis of the NHS ester generates succinimide byproducts, detectable as new peaks in reversed-phase HPLC . Stability in organic solvents (e.g., DMSO, DMF) should also be assessed for long-term storage .

Q. How can researchers resolve analytical discrepancies when characterizing this compound, such as conflicting spectral data or purity issues?

- Methodological Answer : Cross-validate results using orthogonal techniques:

- Purity : Combine HPLC with evaporative light scattering detection (ELSD) and quantitative NMR (qNMR) .

- Isomerism : Use chiral chromatography or circular dichroism (CD) to detect stereochemical variations, which may arise during synthesis .

- Contaminants : Perform elemental analysis to identify inorganic residues from synthetic byproducts .

Q. What strategies are effective for studying the compound’s role in bioorthogonal click chemistry applications?

- Methodological Answer : Pair the NHS ester with tetrazine-modified substrates (e.g., H-Tz-NHS in ) for inverse electron-demand Diels-Alder (IEDDA) reactions. Optimize reaction kinetics using stopped-flow spectroscopy and confirm product formation via LC-MS/MS. For in vitro applications, track cellular uptake and labeling efficiency using confocal microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.